molecular formula C11H24ClN B8626321 N,N-Di-tert-butyl-3-chloropropan-1-amine CAS No. 405519-57-5

N,N-Di-tert-butyl-3-chloropropan-1-amine

Cat. No. B8626321
CAS RN: 405519-57-5
M. Wt: 205.77 g/mol
InChI Key: BVHLJZJKNJDMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di-tert-butyl-3-chloropropan-1-amine is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Di-tert-butyl-3-chloropropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Di-tert-butyl-3-chloropropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

405519-57-5

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

N-tert-butyl-N-(3-chloropropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H24ClN/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9H2,1-6H3

InChI Key

BVHLJZJKNJDMJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCCCl)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of K2CO3 (200 g, 1.5 mole) in cyclohexane 200 mL and 1-bromo-3-chloropropane (540 gms, 3.4 mole) is added dropwise over a period of 1 h at 20° C. di-t-butyl amine (289 g, 2.24 mole). After complete addition the reaction is allowed to stir for an additional 20 h. The crude reaction mixture is filtered and then washed with saturated NaCl (3×100 mL). The organic phase is extracted with 3N HCl (3×100 mL). The resulting aqueous phase, containing the desired product as the hydrochloric salt, is washed with hexanes (3×100 mL) to remove any residual BCP. The aqueous phase is subsequently basified with 50 wt % NaOH and extracted with cyclohexane (3×100 mL). After solvent removal 234 g (51% yield) of the title compound is isolated as a yellow oil.
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
540 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
289 g
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

To a stirred suspension of K2CO3 (200 g, 1.5 mole) in cyclohexane 200 mL and 1-bromo-3-chloropropane (540 gms, 3.4 mole) is added dropwise over a period of 1 h at 20C di-t-butyl amine (289 g, 2.24 mole). After complete addition the reaction is allowed to stir for an additional 20 h. The crude reaction mixture is filtered and then washed with saturated NaCl (3×100 mL). The organic phase is extracted with 3N HCl (3×100 mL). The resulting aqueous phase, containing the desired product as the hydrochloric salt, is washed with hexanes (3×100 mL) to remove any residual BCP. The aqueous phase is subsequently basified with 50 wt % NaOH and extracted with cyclohexane (3×100 mL). After solvent removal 234 g (51% yield) of the title compound is isolated as a yellow oil.
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
540 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
289 g
Type
reactant
Reaction Step Two
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.